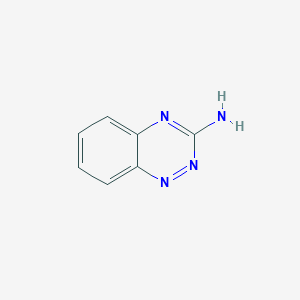

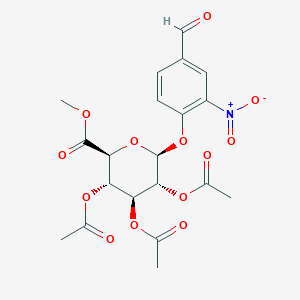

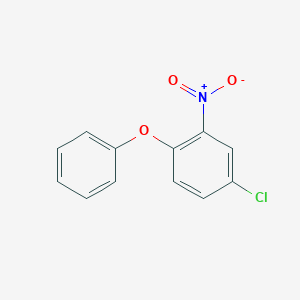

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related glucopyranose derivatives involves multiple steps, including acetylation, chloroacetylation, and condensation reactions. These processes often involve the use of protective groups and reagents like trichloroacetimidate and silver acetate to control the stereochemistry and functional group transformations Blatter & Jacquinet, 1996 Li, Cai, & Cai, 1992.

Molecular Structure Analysis

The molecular structure of glucopyranose derivatives is typically analyzed using techniques such as NMR and X-ray diffraction. These studies reveal the configuration of the sugar moiety and the positioning of substituent groups, which are crucial for understanding the compound's chemical behavior and reactivity Liu et al., 1996 Bednarczyk et al., 2013.

Chemical Reactions and Properties

Glucopyranose derivatives engage in a variety of chemical reactions, including glycosylation and deacetylation, reflecting their reactivity and functional group transformations. These reactions are foundational in synthesizing more complex carbohydrates and glycoconjugates Dengfen, 2013 Valenteković & Keglević, 1980.

Physical Properties Analysis

The physical properties of glucopyranose derivatives, such as melting points, solubility, and crystal structure, are essential for understanding their behavior in different environments and applications. These properties are influenced by the molecular structure and the nature of substituent groups Lemieux & Huber, 1953.

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to form bonds with other molecules, are critical for the application of glucopyranose derivatives in synthesis and industry. Understanding these properties enables the design of new compounds and materials with specific functions Yuasa & Yuasa, 2004.

科学的研究の応用

Oligosaccharide Synthesis

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is related to the field of oligosaccharide synthesis. A study by Yan et al. (2003) describes a process for converting D-glucosamine into peracetylated oligosaccharide building blocks, similar to Me-triacetyl-beta-D-glucopyranuronate. These building blocks are used for beta-selective glycosylation, valuable in developing vaccines and pharmaceutical applications (Yan, Mehta, Eichler, Wakarchuk, Gilbert, Schur, & Whitfield, 2003).

Glucopyranosyl Derivatives and Their Synthesis

Another relevant study by Lemieux and Huber (1953) discusses the synthesis of 1,3,4,6-tetraacetyl-beta-D-glucopyranose, a compound similar in structure to Me-triacetyl-beta-D-glucopyranuronate. This study explores the interconversion of chloroacetyl derivatives, which could be relevant for understanding the chemical behavior of Me-triacetyl-beta-D-glucopyranuronate (Lemieux & Huber, 1953).

Analytical Methods and Chemical Properties

Schmitt et al. (1995) conducted a study on ethyl glucuronide, involving the synthesis and analytical characterization of similar glucopyranuronate derivatives. This research provides insights into the methods used for the detection and analysis of such compounds (Schmitt, Aderjan, Keller, & Wu, 1995).

Applications in Pharmaceutical Formulation

Nakanishi et al. (1997) investigated the use of triacetyl-beta-cyclodextrin, a compound structurally related to Me-triacetyl-beta-D-glucopyranuronate, in forming complexes with drugs. This study highlights the potential use of such compounds in pharmaceutical formulations for sustained drug release (Nakanishi, Masukawa, Nadai, Yoshii, Okada, & Miyajima, 1997).

特性

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-nitrophenoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-12(8-22)7-13(14)21(27)28/h5-8,15-18,20H,1-4H3/t15-,16-,17-,18+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAQOFAFDHVKQE-KVIJGQROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-](/img/structure/B41249.png)